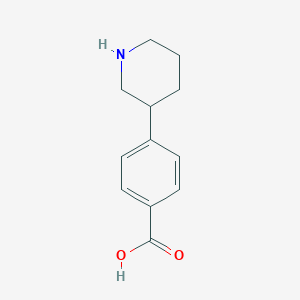![molecular formula C17H18O2 B1437932 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde CAS No. 1039819-99-2](/img/structure/B1437932.png)
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde
Overview
Description
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde is a chemical compound with the empirical formula C17H18O2 . It has a molecular weight of 254.32 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde is represented by the SMILES stringO=CC1=CC(C)=C(OCC(C=CC=C2)=C2C)C(C)=C1 . Physical And Chemical Properties Analysis
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde is a solid . Its flash point is not applicable .Scientific Research Applications
Synthetic Applications
Research has shown that derivatives of benzaldehyde, including those with methoxy and methyl substitutions, are crucial intermediates in organic synthesis. For instance, benzaldehyde derivatives are used in the synthesis of tetralin-6-ol, a compound with potential applications in medicinal chemistry and materials science due to its unique structural features (Banerjee et al., 2013). Furthermore, such derivatives have been employed as starting materials in the synthesis of amorfrutins, compounds noted for their cytotoxicity against cancer cell lines, highlighting their potential in anticancer research (Brandes et al., 2020).
Green Chemistry
In the realm of green chemistry, methoxybenzaldehyde derivatives have been utilized in educational settings to demonstrate the application of ionic liquids as solvents and catalysts in organic reactions. This approach not only educates students on green chemistry principles but also showcases the practical utility of such compounds in reducing environmental impact (Verdía et al., 2017).
Material Science
In material science, the synthesis and copolymerization of novel trisubstituted ethylenes, including methoxy and methyl ring-substituted phenylcyanoacrylates, have been investigated. These studies aim to develop new polymeric materials with potential applications in various industries, demonstrating the versatility of benzaldehyde derivatives in creating innovative materials (Kharas et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-6-4-5-7-16(12)11-19-17-13(2)8-15(10-18)9-14(17)3/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVOMWJCRSXXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



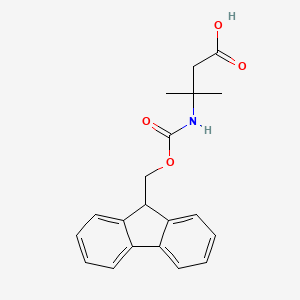
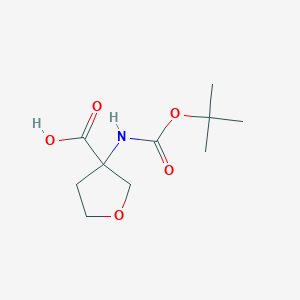



![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)
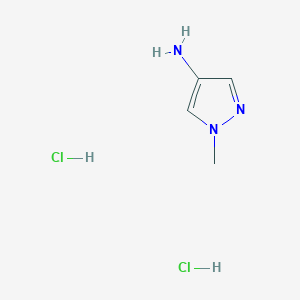


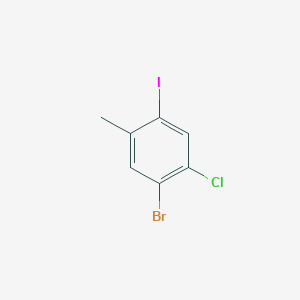
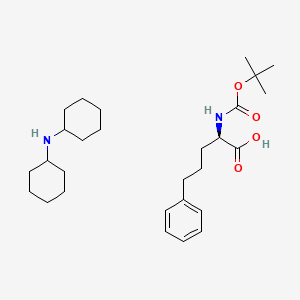
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)

